N-(2-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Description
N-(2-Methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a substituted 1,3,5-triazine derivative characterized by:
- Triazine core: A six-membered aromatic ring with alternating carbon and nitrogen atoms.
- Substituents:
- N2 position: A 2-methoxyphenyl group, contributing electron-donating properties via the methoxy (-OCH₃) moiety.
- 6-position: A 4-methylpiperidin-1-ylmethyl group, introducing a tertiary amine with a lipophilic methyl group.
- 4-position: A primary amine (-NH₂).
This compound is hypothesized to exhibit biological activity due to structural similarities with pharmacologically active triazine derivatives, such as kinase inhibitors or antileukemic agents .
Properties
IUPAC Name |
2-N-(2-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-12-7-9-23(10-8-12)11-15-20-16(18)22-17(21-15)19-13-5-3-4-6-14(13)24-2/h3-6,12H,7-11H2,1-2H3,(H3,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEVBXIFIKKCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC=C3OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780648 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Introduction of Methylpiperidinylmethyl Group: The final step involves the alkylation of the triazine ring with 4-methylpiperidine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: It can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or altering enzyme conformation. The pathways involved can include metabolic pathways, signal transduction pathways, and gene expression regulation.
Comparison with Similar Compounds
Structural Analogues in Antileukemic Research
describes 4-(4-methylpiperidino)-1,3,5-triazine-2-amine derivatives with varying 6-aryl substituents. Key differences include:
Key Observations :
Piperidine/Piperazine-Modified Triazines
and highlight compounds with piperidine/piperazine moieties:
Key Observations :
Agricultural Triazine Herbicides
, and 17 describe triazine herbicides, emphasizing substituent-driven functional differences:
Key Observations :
- Chloro or methylthio groups in herbicides enhance electrophilicity for plant enzyme inhibition, whereas methoxy and amine groups in the target compound favor hydrogen bonding with mammalian targets .
Biological Activity
N-(2-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
- Molecular Formula : C22H26N6O2
- Molecular Weight : 406.48 g/mol
- CAS Number : 1251678-19-9
- SMILES Notation : COc1ccccc1CNC(=O)c1ncn(c1)c1ncnc(c1)N1CCC(CC1)C
Synthesis
The synthesis of this compound has been achieved through a microwave-assisted method that allows for efficient preparation of various derivatives. The reaction involves the condensation of cyanoguanidine with aromatic aldehydes and arylamines under acidic conditions followed by treatment with a base to facilitate rearrangement and dehydrogenative aromatization .
Antiproliferative Properties
Research has demonstrated that compounds within the triazine family exhibit notable antiproliferative activity against various cancer cell lines. Specifically, this compound has shown selective inhibition against triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (μM) | Selectivity |
|---|---|---|---|
| 101 | MDA-MB231 | 0.06 | High |
| 73 | MDA-MB231 | - | High |
| 70 | SKBR-3 | - | Moderate |
| - | MCF-10A | - | Low |
The growth inhibition was assessed at a concentration of 10 μM, with results indicating that the compound significantly reduced cell viability in cancerous cells compared to non-cancerous cells .
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Inhibition of Dihydrofolate Reductase : Similar compounds have been identified as inhibitors of this enzyme, which is crucial for DNA synthesis and repair in rapidly dividing cells .
- Induction of Nitric Oxide Release : Some studies suggest that triazines may stimulate the release of nitric oxide within bacterial cells, contributing to their cytotoxic effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The presence of electron-donating groups in the para position on the phenyl rings has been correlated with increased antiproliferative activity. For example:
- Compounds with a para-methoxy group on R1 and ortho-fluoro or ortho-chloro on R2 exhibited the highest activity against MDA-MB231 cells .
Case Studies
Recent studies have evaluated various derivatives of triazines for their anticancer properties:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for N-(2-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine?
- Methodology : Synthesis involves multi-step nucleophilic substitution on a triazine core. Key steps include:
- Step 1 : React cyanuric chloride with 2-methoxyaniline under controlled pH (8–9) in THF at 0–5°C to form the triazine backbone .
- Step 2 : Introduce the 4-methylpiperidinylmethyl group via Mannich reaction using formaldehyde and 4-methylpiperidine in ethanol at 60°C for 12 hours .
- Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility and reduce side reactions. Monitor purity via HPLC (≥95%) and confirm structures with H/C NMR .
- Data Table :
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Cyanuric chloride, 2-methoxyaniline | THF | 0–5 | 65–70 |
| 2 | 4-Methylpiperidine, formaldehyde | Ethanol | 60 | 50–55 |
Q. How can structural characterization be systematically performed for this compound?
- Techniques :
- NMR : Assign peaks using H (δ 2.3–3.1 ppm for piperidine protons) and C (δ 160–165 ppm for triazine carbons) .
- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 385.2 (calculated) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O···H–N interactions) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across similar triazine derivatives?
- Approach :
- SAR Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) on target binding using IC values .
- Meta-Analysis : Aggregate data from analogs (e.g., 6-aryl-4-piperidinyl triazines) to identify trends in cytotoxicity or enzyme inhibition .
- Case Study :
- Substituting 4-methylpiperidine with morpholine reduces antitumor activity (IC from 2.1 μM to >10 μM) .
Q. How can 3D-QSAR models improve the design of triazine-based inhibitors?
- Method :
- Generate steric/electrostatic field descriptors from crystallographic data .
- Validate models using CoMFA () and predict activity of novel analogs .
- Example : A 3D-QSAR model for antiproliferative activity identified electron-withdrawing groups at the 6-position enhance potency .
Q. What experimental designs are robust for evaluating environmental stability or metabolic pathways?
- Design :
- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C; monitor degradation via LC-MS .
- Metabolic Profiling : Use human liver microsomes with NADPH cofactor; identify Phase I/II metabolites .
- Statistical Tools : Apply split-plot designs to test multiple variables (e.g., pH, temperature) with replicates .
Data Contradiction Analysis
Q. Why do conflicting reports exist about the role of the methoxyphenyl group in target selectivity?
- Resolution :
- Hypothesis Testing : Synthesize analogs with ortho/meta/para-methoxy substitutions and test against kinase panels .
- Structural Insights : MD simulations show para-methoxy enhances hydrophobic interactions with ATP-binding pockets .
- Key Finding : The 2-methoxyphenyl group in the target compound reduces off-target effects compared to 4-methoxyphenyl analogs .
Safety and Handling in Research Settings
Q. What protocols mitigate risks during large-scale synthesis?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
